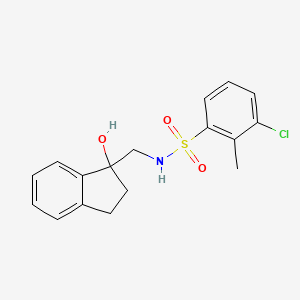

3-chloro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-methylbenzenesulfonamide

Descripción

3-Chloro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-methylbenzenesulfonamide is a benzenesulfonamide derivative characterized by a chloro substituent at position 3, a methyl group at position 2, and an N-linked (1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl moiety. This compound belongs to a class of sulfonamides known for their diverse pharmacological and material science applications, including enzyme inhibition, antimicrobial activity, and polymer synthesis .

Propiedades

IUPAC Name |

3-chloro-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO3S/c1-12-15(18)7-4-8-16(12)23(21,22)19-11-17(20)10-9-13-5-2-3-6-14(13)17/h2-8,19-20H,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCUBEWXBSOMEGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2(CCC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3-chloro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-methylbenzenesulfonamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₃ClN₂O₂S |

| Molecular Weight | 332.81 g/mol |

| CAS Number | 1396875-81-2 |

| IUPAC Name | 2-chloro-N-[(1R,2R)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide |

Research indicates that compounds with similar structures often exhibit significant biological activities through various mechanisms. For instance, sulfonamides are known for their ability to inhibit bacterial dihydropteroate synthase, an essential enzyme in folate synthesis. The specific biological activity of this compound has not been extensively documented; however, it is hypothesized that it may share similar pathways.

Anticancer Properties

Recent studies have explored the anticancer potential of structurally related compounds. For example, compounds containing indane moieties have demonstrated significant cytotoxic effects against various cancer cell lines. In particular:

- Cell Lines Tested : MDA-MB-231 (breast cancer), HepG2 (liver cancer), and others.

- Efficacy : Compounds showed IC50 values ranging from 10 µM to 20 µM, indicating effective inhibition of cell proliferation and induction of apoptosis.

Case Studies

-

Study on Indane Derivatives :

- A recent publication evaluated a series of indane-based compounds for their anticancer activity.

- Results indicated that these compounds could induce apoptosis in breast cancer cells by enhancing caspase activity and altering cell cycle progression.

-

Antibacterial Screening :

- A study focused on the antibacterial efficacy of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria.

- The results highlighted significant activity against MRSA and E. coli strains, suggesting potential for therapeutic applications.

Comparación Con Compuestos Similares

Table 1: Key Structural Features and Properties of Selected Sulfonamide Derivatives

*Calculated based on molecular formula.

†Range for compounds 11–14 in .

Key Observations:

Hydroxyindenyl vs. This may improve solubility and target-binding affinity in biological systems.

Chloro and Methyl Positioning : The 3-chloro-2-methyl arrangement on the benzene ring is distinct from the 4-chloro-2-thioether substitution in and 4-chloro-3-sulfamoyl in . Such positional differences influence electronic properties and steric hindrance, affecting reactivity and interaction with biological targets.

Indenyl vs.

Q & A

Q. What synthetic strategies are recommended for preparing 3-chloro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-methylbenzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution reactions. Key steps include:

- Step 1 : Activation of the benzenesulfonyl chloride group for coupling with the hydroxy-substituted indenylmethylamine intermediate.

- Step 2 : Use of bases like triethylamine or NaOH to facilitate deprotonation and nucleophilic attack .

- Step 3 : Solvent optimization (e.g., DCM or DMF) to enhance reactant solubility and reaction kinetics .

- Purification : Column chromatography or recrystallization to achieve >95% purity. Reaction yields can be improved by controlling temperature (0–25°C) and stoichiometric ratios of reagents .

Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation?

- Methodological Answer :

- 1H/13C NMR : Assign peaks to confirm the sulfonamide linkage (δ 7.5–8.0 ppm for aromatic protons) and the hydroxyindane moiety (δ 4.0–5.0 ppm for -CH2-OH) .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Key parameters include R-factors <5% and validation via the Cambridge Structural Database (CSD) .

Q. What initial biological screening assays are suitable for evaluating this compound’s antimicrobial potential?

- Methodological Answer :

- Bacterial Strains : Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative (e.g., E. coli, P. vulgaris) bacteria .

- Antifungal Strains : C. albicans and A. niger .

- Protocol : Broth microdilution to determine minimum inhibitory concentrations (MICs). Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO) .

Advanced Research Questions

Q. How do DFT calculations predict electronic properties, and how do they align with experimental reactivity data?

- Methodological Answer :

- Computational Setup : B3LYP/6-31G(d,p) basis set for optimizing geometry and calculating HOMO-LUMO energies, electronegativity (χ = (IP + EA)/2), and global electrophilicity (ω = χ²/2η) .

- Validation : Compare Mulliken charges with NMR chemical shifts. Discrepancies >0.5 ppm may indicate solvation effects or crystal packing artifacts .

Q. What mechanistic insights explain its biological activity, and how can structure-activity relationships (SAR) be explored?

- Methodological Answer :

- Target Hypothesis : Sulfonamide derivatives often inhibit enzymes like carbonic anhydrase or metalloproteases. Use molecular docking (AutoDock Vina) to model interactions with active sites .

- SAR Strategies :

- Modify the hydroxyindane group to assess hydrogen-bonding contributions .

- Introduce electron-withdrawing groups (e.g., -CF3) on the benzene ring to enhance electrophilicity .

Q. How can crystallographic data resolve conformational ambiguities in the hydroxyindane moiety?

- Methodological Answer :

- Data Collection : High-resolution (<1.0 Å) X-ray data at 100 K to minimize thermal motion .

- Refinement : SHELXL for anisotropic displacement parameters. Use PLATON to check for twinning or disorder .

- Case Study : The cis-(1S,2R)-amino-2-indanol scaffold in aggrecanase inhibitors demonstrates constrained conformations critical for activity .

Q. How can contradictory data between computational predictions and experimental results be resolved?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.